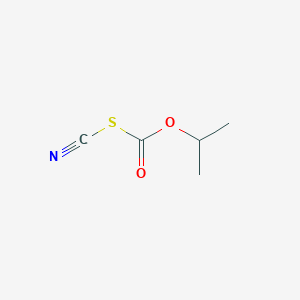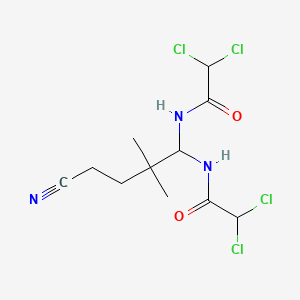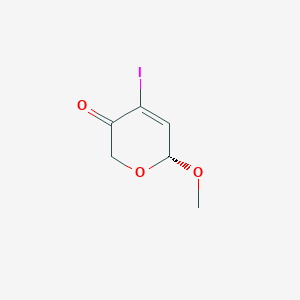
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one is a chemical compound with a unique structure that includes an iodine atom, a methoxy group, and a pyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one typically involves several steps, including nucleophilic addition, reduction, nitrification, amination, sulfonation, Sandmeyer, and Suzuki reactions . These reactions are carried out under specific conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, sodium borohydride, halogens, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and solvent environments, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes. Substitution reactions can yield a variety of products, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
(6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (6R)-4-Iodo-6-methoxy-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes
Eigenschaften
CAS-Nummer |
55533-76-1 |
|---|---|
Molekularformel |
C6H7IO3 |
Molekulargewicht |
254.02 g/mol |
IUPAC-Name |
(2R)-4-iodo-2-methoxy-2H-pyran-5-one |
InChI |
InChI=1S/C6H7IO3/c1-9-6-2-4(7)5(8)3-10-6/h2,6H,3H2,1H3/t6-/m1/s1 |
InChI-Schlüssel |
AJQQHIHNBHNTLU-ZCFIWIBFSA-N |
Isomerische SMILES |
CO[C@H]1C=C(C(=O)CO1)I |
Kanonische SMILES |
COC1C=C(C(=O)CO1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


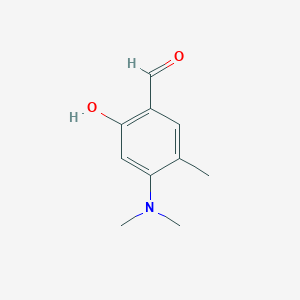
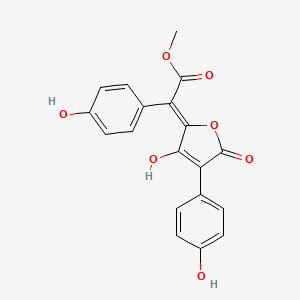

![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
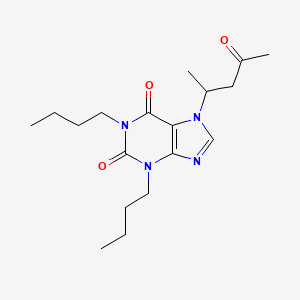
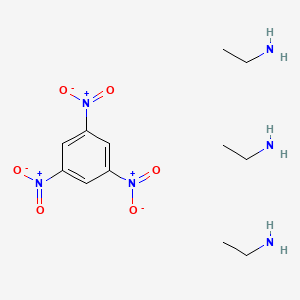

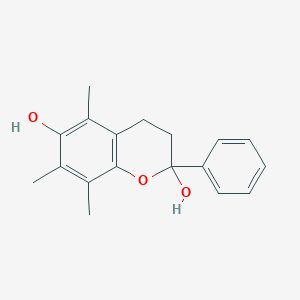
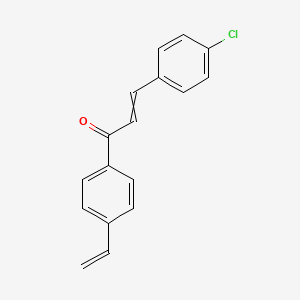
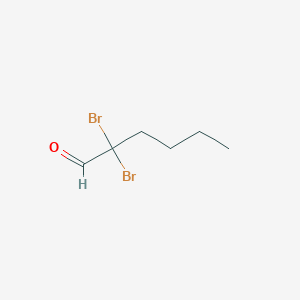
![6-[Amino(2-hydroxyphenyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14628453.png)
